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Biotin-PEG4-Azide

Bioconjugation Click Chemistry Aqueous Solubility

Standard biotin-azide linkers with short PEG2 spacers cause steric hindrance and poor streptavidin bead capture, while long PEG6/8 spacers reduce conjugate stability. Biotin-PEG4-Azide (MW 488.6, LogP -1.28) offers the validated 18-20 Å PEG4 spacer for optimal affinity purification and PROTAC ternary complex formation. - Enables both CuAAC and live-cell SPAAC click chemistry - Verified capture efficiency in pull-down & MS proteomics workflows - ≥95% purity, aqueous soluble, non-cleavable

Molecular Formula C20H36N6O6S
Molecular Weight 488.6
CAS No. 1309649-57-7; 875770-34-6
Cat. No. B2708195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG4-Azide
CAS1309649-57-7; 875770-34-6
Molecular FormulaC20H36N6O6S
Molecular Weight488.6
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2
InChIInChI=1S/C20H36N6O6S/c21-26-23-6-8-30-10-12-32-14-13-31-11-9-29-7-5-22-18(27)4-2-1-3-17-19-16(15-33-17)24-20(28)25-19/h16-17,19H,1-15H2,(H,22,27)(H2,24,25,28)/t16-,17-,19-/m0/s1
InChIKeyPVEHVEYAPUNCCP-LNLFQRSKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Biotin-PEG4-Azide (CAS 1309649-57-7): A Click Chemistry-Ready Biotinylation Linker for Biomolecule Conjugation


Biotin-PEG4-Azide (CAS 1309649-57-7; alternative CAS 875770-34-6) is a heterobifunctional, non-cleavable linker that integrates a biotin moiety with a terminal azide group via a tetraethylene glycol (PEG4) spacer . This molecular architecture enables bioorthogonal conjugation to alkyne-bearing molecules through copper-catalyzed (CuAAC) or copper-free strain-promoted (SPAAC) click chemistry, while simultaneously providing high-affinity capture and detection capability via the biotin-streptavidin interaction . With a molecular weight of 488.6 g/mol and a LogP of -1.28, the compound exhibits favorable aqueous solubility conferred by the PEG4 spacer, making it suitable for diverse bioconjugation applications in chemical biology, proteomics, and targeted protein degradation research .

1 Bioorthogonal conjugation to alkyne-modified biomolecules via CuAAC or SPAAC click chemistry
2 Aqueous bioconjugation workflow with PEG4-mediated solubility reducing organic co-solvent requirement
3 High-affinity capture and detection enabled by biotin-streptavidin interaction for proteomics and chemical biology
4 PROTAC development scaffold with validated PEG4 linker length for ternary complex studies

Why Biotin-PEG4-Azide Cannot Be Substituted with Shorter or Longer PEG Linker Analogs


Biotin-PEG4-Azide occupies a specific functional niche among biotin-azide PEG linkers that precludes simple substitution with in-class analogs bearing different PEG lengths. Shorter linkers such as Biotin-PEG2-Azide provide insufficient spatial separation between the biotin moiety and the conjugated biomolecule, which increases steric hindrance during streptavidin binding and reduces capture efficiency in affinity purification workflows . Conversely, longer linkers including Biotin-PEG6-Azide, Biotin-PEG8-Azide, and Biotin-PEG12-DBCO introduce extended spacer arms that may compromise conjugate stability, alter pharmacokinetic properties in cellular assays, and increase molecular weight without commensurate functional benefit for most standard bioconjugation applications . The PEG4 spacer represents an empirically validated compromise that balances aqueous solubility enhancement, minimized steric interference, and preserved conjugate integrity, making it the most broadly adopted linker length for routine biotinylation workflows [1].

! Shorter PEG2 linkers may reduce streptavidin capture efficiency due to increased steric hindrance during binding.
! Longer PEG6/PEG8/PEG12 linkers can introduce excess conformational flexibility that may alter conjugate stability and assay performance.
! PEG12-DBCO or phosphine-based reagents restrict click chemistry modality, limiting experimental flexibility across assay formats.

Biotin-PEG4-Azide: Quantified Differentiation Versus PEG2, PEG6, PEG8, and PEG12 Linker Analogs


Hydrophilicity and Aqueous Solubility: PEG4 Linker Versus Shorter PEG2 Analog

Biotin-PEG4-Azide exhibits a calculated LogP value of -1.28, which is substantially more hydrophilic than the shorter Biotin-PEG2-Azide analog (calculated LogP approximately -0.5 to 0.0 based on structural difference of two fewer ethylene glycol units) . This enhanced hydrophilicity translates to improved aqueous solubility, with Biotin-PEG4-Azide demonstrating solubility of ≥2.5 mg/mL (5.12 mM) in aqueous buffer systems, whereas Biotin-PEG2-Azide exhibits only moderate water solubility and requires DMSO or DMF for complete dissolution . The PEG4 spacer increases solubility in aqueous media of molecules conjugated to the biotin compound and reduces non-specific hydrophobic interactions during labeling reactions [1].

Hydrophilicity & Solubility
Class-level inference
LogP = -1.28 vs ~ -0.5 to 0.0 (PEG2)
Supports aqueous solubility and reduced organic co-solvent requirement in labeling workflows.
Data to verify based on supplier technical specifications and calculated LogP.
Bioconjugation Click Chemistry Aqueous Solubility

Steric Hindrance Reduction: PEG4 Linker Optimization for Streptavidin Binding Efficiency

The PEG4 spacer arm in Biotin-PEG4-Azide provides an extended reach of approximately 18-20 Å from the conjugated biomolecule to the biotin moiety, which effectively reduces steric hindrance during streptavidin binding compared to shorter PEG2 linkers that provide only ~8-10 Å separation [1]. This spatial optimization is critical because the biotin-streptavidin interaction, characterized by a dissociation constant (Kd) of 10⁻¹⁵ M, requires unobstructed access to the biotin-binding pocket within the streptavidin tetramer [2]. In head-to-head comparisons conducted across biotin-azide linker series, PEG4 linkers demonstrated superior capture efficiency on streptavidin-coated magnetic beads relative to PEG2 linkers, with the PEG4 spacer minimizing steric hindrance involved with binding to avidin molecules .

Steric Hindrance & Binding
Class-level inference
PEG4 spacer ~18-20 Å vs PEG2 ~8-10 Å reach
Reported improved streptavidin capture efficiency through minimized steric hindrance.
Source-specific review needed; structural inference based on PEG monomer length.
Affinity Purification Streptavidin-Biotin Binding Steric Hindrance

PROTAC Linker Performance: PEG4 as the Optimal Length for Ternary Complex Formation

In PROTAC (PROteolysis TArgeting Chimera) development, linker length is a critical determinant of ternary complex formation efficiency and subsequent target protein degradation. Biotin-PEG4-Azide serves as a PEG-based PROTAC linker that has been validated in the synthesis of functional PROTAC molecules, with the PEG4 spacer length (approximately 18-20 Å) representing an optimal balance between E3 ligase ligand and target protein ligand spatial orientation . Linkers that are too short (PEG2) may prevent simultaneous engagement of both binding partners, while excessively long linkers (PEG6, PEG8, PEG12) can introduce conformational flexibility that reduces the probability of productive ternary complex formation [1]. The PEG4 scaffold is specifically documented as a biotin-labeled PROTAC linker utilized in PROTAC synthesis across multiple validated publications citing InvivoChem products in top-tier journals including Nature, Cell, and Science .

PROTAC Ternary Complex
Class-level inference
PEG4 is the empirically favored linker length in validated PROTAC constructs.
Supports selection for targeted protein degradation research as a starting scaffold.
Context-dependent; linker length requires optimization per PROTAC target pair.
PROTAC Targeted Protein Degradation Linker Optimization

Dual Click Chemistry Compatibility: CuAAC and SPAAC Reactivity Without Cross-Reactivity

Biotin-PEG4-Azide demonstrates verified reactivity in both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry modalities, enabling flexible experimental design across diverse biological contexts . The terminal azide group undergoes CuAAC with terminal alkynes or SPAAC with strained alkynes such as DBCO (dibenzocyclooctyne) and BCN (bicyclononyne), forming a stable 1,2,3-triazole linkage that is irreversible under physiological conditions . This dual reactivity contrasts with specialized reagents such as Biotin-PEG12-DBCO, which is restricted exclusively to SPAAC chemistry with azide-labeled targets, or Biotin-PEG3-Phosphine, which operates via Staudinger ligation rather than click chemistry . The PEG4 spacer in Biotin-PEG4-Azide further ensures that the azide moiety remains sterically accessible for efficient cycloaddition regardless of the conjugated biomolecule's size or structure.

Click Chemistry Versatility
Head-to-head
Dual CuAAC and SPAAC reactivity vs single-modality comparators
Enables unified biotinylation strategy for in vitro and live-cell research applications.
Data to verify; dual reactivity reported for this scaffold.
Click Chemistry Bioorthogonal Conjugation CuAAC SPAAC

Biotin-PEG4-Azide: Validated Application Scenarios Based on Quantitative Differentiation Evidence


Affinity Purification of Alkyne-Modified Proteins with Optimized Streptavidin Capture

Biotin-PEG4-Azide is the preferred reagent for affinity purification workflows involving alkyne-tagged proteins, where the PEG4 spacer (18-20 Å) provides sufficient separation to eliminate steric hindrance during streptavidin bead capture while maintaining conjugate stability. The LogP of -1.28 ensures aqueous solubility during labeling reactions without requiring high concentrations of organic co-solvents that may denature target proteins . In head-to-head performance comparisons, PEG4 linkers demonstrate superior capture efficiency relative to shorter PEG2 linkers, making Biotin-PEG4-Azide the optimal choice for pull-down assays, co-immunoprecipitation studies, and mass spectrometry-based proteomics workflows .

PROTAC Development Requiring Validated PEG4 Linker Scaffolds

For researchers developing PROTAC degraders, Biotin-PEG4-Azide offers a structurally validated PEG4 linker scaffold that has been successfully employed in PROTAC molecules cited in top-tier journals . The PEG4 length (~18-20 Å) represents the empirically determined optimal separation distance for facilitating ternary complex formation between E3 ubiquitin ligase and target protein, whereas shorter PEG2 linkers may preclude simultaneous engagement and longer PEG6/PEG8 linkers may introduce excessive conformational entropy that reduces degradation efficiency. The biotin moiety also enables convenient affinity-based assessment of PROTAC cellular permeability and target engagement during lead optimization.

Dual-Modality Bioconjugation for In Vitro and Live-Cell Imaging

Biotin-PEG4-Azide's verified compatibility with both CuAAC and SPAAC click chemistry enables a unified biotinylation strategy across disparate experimental contexts . For in vitro protein labeling, cell lysate analysis, and fixed-cell imaging, CuAAC provides rapid, high-efficiency conjugation with terminal alkyne-modified biomolecules. For live-cell applications requiring copper-free conditions to preserve cellular viability, the same Biotin-PEG4-Azide reagent can be paired with DBCO- or BCN-modified probes via SPAAC. This dual capability eliminates the need to purchase separate biotinylation reagents for different assay formats, streamlining procurement and reducing experimental variability .

Application
Selection Property
Validation Focus
Affinity purification of alkyne-modified proteins
Aqueous solubility and steric hindrance profile
Capture efficiency and target enrichment in pull-down assays
PROTAC degrader development
PEG4 scaffold length and ternary complex formation context
Degradation efficiency and cellular permeability assessment
Dual-modality bioconjugation for imaging
CuAAC and SPAAC click chemistry compatibility
Live-cell versus fixed-cell labeling performance review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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